molecular formula C16H14O4 B1245911 Hyperolactone C

Hyperolactone C

Cat. No.: B1245911
M. Wt: 270.28 g/mol
InChI Key: NQUGWBJTAGWFOH-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hyperolactone C is a natural product found in Hypericum chinense, Cratoxylum cochinchinense, and Hypericum monogynum with data available.

Scientific Research Applications

Synthesis and Structure Elucidation

  • Synthesis Approaches : Hyperolactone C has been synthesized through various methods, emphasizing its unique spirolactone skeleton and efficient construction routes. For instance, Ueki et al. (2001) developed a synthesis starting from (S)-malic acid, utilizing a one-pot reaction as a key step (Ueki et al., 2001). Similarly, Wu et al. (2011) synthesized this compound via a biomimetic pathway involving asymmetric allylic alkylation and other steps (Wu et al., 2011).
  • Absolute Configuration and Conformational Analysis : The absolute configuration of this compound was determined by Schühly et al. (2005), who performed a detailed conformational analysis using molecular mechanics and density functional theory methods. This study utilized time-dependent density functional theory to calculate electronic transition energies and rotational strengths (Schühly et al., 2005).

Chemical Properties and Potential Applications

  • Development of Analogues and Precursors : Research by Hodgson et al. (2013) focused on the stereocontrolled synthesis of norphenyl this compound and its utility as a precursor to this compound and its analogues. This study highlights the potential for developing derivatives of this compound for various applications (Hodgson et al., 2013).
  • Anti-HIV Properties : Nicolaou et al. (2008) explored the total synthesis and biological evaluation of biyouyanagin A and its analogues, including this compound. This study indicated significant anti-HIV properties and the potential for developing therapeutic agents based on the structural domain of this compound (Nicolaou et al., 2008).

Broader Implications in Plant Chemistry and Biology

  • Presence in Natural Sources : Lei and Guo-yi (2005) identified this compound in the chemical constituents of Hypericum hookerianum, highlighting its presence in natural sources and potential pharmacological applications (Lei & Guo-yi, 2005).

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(5S,9S)-9-ethenyl-9-methyl-2-phenyl-1,7-dioxaspiro[4.4]non-2-ene-4,6-dione

InChI

InChI=1S/C16H14O4/c1-3-15(2)10-19-14(18)16(15)13(17)9-12(20-16)11-7-5-4-6-8-11/h3-9H,1,10H2,2H3/t15-,16-/m0/s1

InChI Key

NQUGWBJTAGWFOH-HOTGVXAUSA-N

Isomeric SMILES

C[C@@]1(COC(=O)[C@@]12C(=O)C=C(O2)C3=CC=CC=C3)C=C

SMILES

CC1(COC(=O)C12C(=O)C=C(O2)C3=CC=CC=C3)C=C

Canonical SMILES

CC1(COC(=O)C12C(=O)C=C(O2)C3=CC=CC=C3)C=C

synonyms

hyperolactone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hyperolactone C
Reactant of Route 2
Hyperolactone C
Reactant of Route 3
Hyperolactone C
Reactant of Route 4
Hyperolactone C
Reactant of Route 5
Hyperolactone C
Reactant of Route 6
Hyperolactone C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.